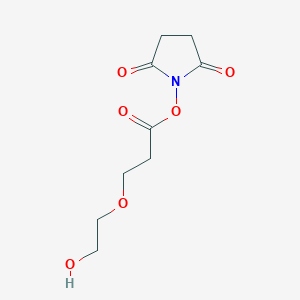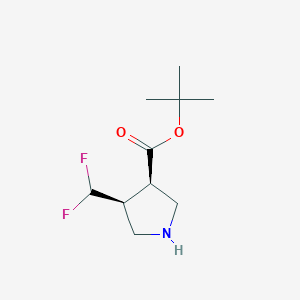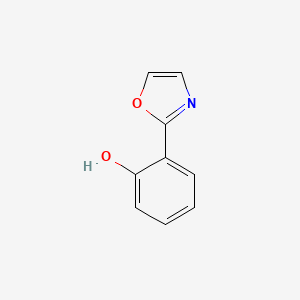![molecular formula C7H12O B11718317 [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclobutane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing valuable bicyclic scaffolds with multiple stereocenters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the (3 + 2) annulation reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of [(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-Sabinol: A stereoisomer with similar structural features but different stereochemistry.
cis-Sabinol: Another stereoisomer with distinct stereochemistry.
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. These features make it valuable for various applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
[(1R,5R)-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2/t6-,7-/m0/s1 |
Clé InChI |
UPIIUAPEQOCMGL-BQBZGAKWSA-N |
SMILES isomérique |
C1[C@H]2[C@H]1CC(C2)CO |
SMILES canonique |
C1C(CC2C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718245.png)

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)

![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)


![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
